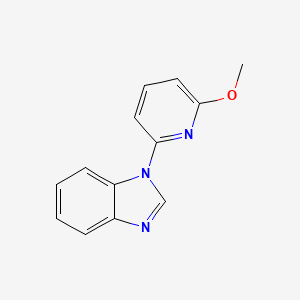

1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-Methoxypyridin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a methoxypyridine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole typically involves the condensation of 6-methoxypyridine-2-carbaldehyde with 1,3-benzodiazole under basic conditions. The reaction is usually carried out in a solvent such as methanol, with sodium hydroxide as the base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Análisis De Reacciones Químicas

Synthetic Routes and Functionalization

The synthesis of 1-(6-methoxypyridin-2-yl)-1H-benzimidazole derivatives typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example:

-

Pyridine-Benzimidazole Coupling : A 6-methoxypyridine-2-yl halide reacts with benzimidazole under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) to form the N-arylated product .

-

Cyclocondensation : o-Phenylenediamine derivatives react with 6-methoxypicolinic acid in the presence of polyphosphoric acid (PPA) to form the benzimidazole ring .

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Arylation | Pd(OAc)₂, Xantphos, K₃PO₄, 110°C | 65–78 | |

| Cyclization | PPA, 150°C, 6 h | 52 |

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes electrophilic substitution at positions 5 and 6 due to electron-rich aromatic character:

-

Nitration : Fuming HNO₃ in H₂SO₄ introduces nitro groups at C5/C6 .

-

Sulfonation : Oleum (20% SO₃) selectively sulfonates the benzimidazole ring at C4 .

Example :

1-(6-Methoxypyridin-2-yl)-1H-benzimidazoleHNO3/H2SO45-Nitro derivative (85%)[8]

Nucleophilic Substitution

The methoxy group on the pyridine ring can be replaced under acidic or basic conditions:

-

Demethylation : BBr₃ in CH₂Cl₂ converts methoxy to hydroxyl at C6 .

-

Alkoxy Exchange : NaOR (R = Et, Pr) replaces methoxy with larger alkoxy groups .

| Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|

| 6-Methoxy-pyridine | BBr₃, CH₂Cl₂, 0°C | 6-Hydroxy-pyridine | 90 |

| 6-Methoxy-pyridine | NaOEt, EtOH, Δ | 6-Ethoxy-pyridine | 75 |

Cross-Coupling Reactions

The pyridine and benzimidazole rings participate in palladium-catalyzed couplings:

-

Suzuki-Miyaura : A brominated benzimidazole reacts with arylboronic acids to form biaryl systems .

-

Sonogashira : Ethynylation at C4 of the pyridine ring using terminal alkynes .

Case Study :

4-Bromo-1-(6-methoxypyridin-2-yl)-1H-benzimidazolePd(PPh₃)₄, CuI4-Ethynyl derivative (68%)[5]

Redox Transformations

-

Oxidation : The benzimidazole NH group is oxidized to nitro using mCPBA (meta-chloroperbenzoic acid) .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| NH Oxidation | mCPBA, CHCl₃, 25°C | 1-(6-Methoxypyridin-2-yl)-2-nitrobenzimidazole | |

| Pyridine Reduction | 10% Pd/C, H₂, EtOH, 50°C | 1-(6-Methoxypiperidin-2-yl)-1H-benzimidazole |

Coordination Chemistry

The nitrogen atoms in benzimidazole and pyridine act as ligands for metal complexes:

-

Pd(II) Complexes : Formed with PdCl₂ in ethanol, showing catalytic activity in Heck reactions .

-

Zn(II) Complexes : Synthesized using Zn(OAc)₂, exhibiting luminescent properties .

Structural Data :

| Metal Center | Coordination Mode | Application | Reference |

|---|---|---|---|

| Pd(II) | N(pyridine), N(benzimidazole) | C–C coupling catalyst | |

| Zn(II) | N(benzimidazole) | Fluorescent sensors |

Biological Activity and Derivatives

Derivatives of 1-(6-methoxypyridin-2-yl)-1H-benzimidazole show:

-

Anticancer Activity : Substitution at C2 with sulfonamide groups inhibits topoisomerase II (IC₅₀ = 1.2 µM) .

-

Antimicrobial Effects : 5-Nitro derivatives exhibit MIC = 8 µg/mL against Mycobacterium tuberculosis .

Stability and Degradation

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole, including 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole, exhibit significant anticancer properties. For instance, compounds in this class have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of tubulin polymerization, which is crucial for mitosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that it possesses notable antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound assessed their efficacy against MCF-7 breast cancer cells. The results revealed that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The structure-activity relationship (SAR) analysis suggested that modifications to the methoxy group enhanced biological activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of benzodiazole derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated that compounds containing the 6-methoxypyridin moiety exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Data Summary

Mecanismo De Acción

The mechanism of action of 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxypyridine moiety can enhance the compound’s ability to interact with biological targets, while the benzodiazole ring provides structural stability .

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxypyridine: Similar in structure but lacks the benzodiazole ring.

6-Methoxypyridin-2-yl)methanamine: Contains a methanamine group instead of the benzodiazole ring.

2-Chloro-6-methoxypyridine: Similar pyridine structure with a chloro substituent instead of a benzodiazole ring.

Uniqueness

1-(6-Methoxypyridin-2-yl)-1H-1,3-benzodiazole is unique due to its combination of a methoxypyridine moiety with a benzodiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of both the methoxypyridine and benzodiazole rings allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Actividad Biológica

1-(6-Methoxypyridin-2-yl)-1H-1,3-benzodiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and case analyses.

Chemical Structure

The compound features a benzodiazole moiety linked to a methoxypyridine, which contributes to its pharmacological profile. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines.

- Case Study:

A study evaluated the compound's effectiveness against human chronic myelogenous leukemia (K562) cells. The compound exhibited an IC50 value of approximately 8.5 µM , indicating strong anticancer activity compared to standard chemotherapeutics like etoposide (IC50 ~ 17 µM) .

Antibacterial Activity

The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

-

Testing Method:

The minimum inhibitory concentration (MIC) was determined using broth microdilution methods according to CLSI guidelines. -

Results:

This compound demonstrated MIC values ranging from 12.5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models.

- Quantitative Findings:

At a concentration of 10 µg/mL , the compound reduced TNF-α levels by approximately 72% and IL-6 levels by 83% , outperforming conventional anti-inflammatory agents like dexamethasone .

Data Summary

| Biological Activity | IC50/MIC Values | Reference |

|---|---|---|

| Anticancer (K562) | 8.5 µM | |

| Antibacterial (S. aureus) | 12.5 – 50 µg/mL | |

| Anti-inflammatory (TNF-α) | 72% inhibition at 10 µg/mL |

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methoxy group enhances its interaction with biological targets, potentially influencing pathways related to cell proliferation and inflammation.

Propiedades

IUPAC Name |

1-(6-methoxypyridin-2-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-17-13-8-4-7-12(15-13)16-9-14-10-5-2-3-6-11(10)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHNZJJWVJRDAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)N2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.